Magnesium;phenoxymethylbenzene;bromide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H11BrMgO |
|---|---|
Molecular Weight |
287.43 g/mol |
IUPAC Name |
magnesium;phenoxymethylbenzene;bromide |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h2-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZEYWRDROXULDKX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for Phenoxymethylphenylmagnesium Bromide
Synthesis of Halogenated Phenoxymethylbenzene Precursors
The formation of the Grignard reagent, phenoxymethylphenylmagnesium bromide, is contingent upon the availability of a brominated phenoxymethylbenzene precursor. This precursor can be synthesized through two principal routes: the direct regioselective bromination of a phenoxymethylbenzene scaffold or the etherification of pre-halogenated starting materials.
Strategies for Regioselective Bromination of Phenoxymethylbenzene Scaffolds
The direct bromination of phenoxymethylbenzene (also known as benzyl (B1604629) phenyl ether) is an electrophilic aromatic substitution reaction. The ether's oxygen atom activates the attached phenyl ring, making it susceptible to electrophilic attack. The benzyloxy group (-OCH₂Ph) is an ortho-, para-directing activator due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate for ortho and para attack.
Achieving high regioselectivity, particularly for the para-isomer, is often the primary goal to avoid the formation of isomeric mixtures that can be difficult to separate. The choice of brominating agent and reaction conditions are critical in controlling the ortho/para ratio. nih.gov
Key Research Findings:
Activating Group Influence : The benzyloxy group is a strong activating group. In electrophilic aromatic bromination, such activating substituents direct the incoming electrophile to the positions ortho and para to themselves. nih.gov Due to steric hindrance from the bulky benzyloxy group, the para-position is generally favored.
Brominating Agents : Various agents can be employed for this transformation.
Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst, though the high activation of the ring by the ether group may render a catalyst unnecessary. However, using Br₂ can sometimes lead to lower selectivity and potential over-bromination.
N-Bromosuccinimide (NBS) : A milder and more selective source of electrophilic bromine. Using NBS, often in a polar solvent like acetonitrile, has been shown to be highly para-selective for the bromination of a wide range of activated arenes, including anisole, a close analogue of phenoxymethylbenzene. nih.gov
Catalysts and Additives for Selectivity : To enhance para-selectivity, shape-selective catalysts such as zeolites can be employed. google.comresearchgate.net These materials possess porous structures that sterically favor the formation of the less bulky para-isomer within their channels. Additionally, acids like p-toluenesulfonic acid (p-TsOH) have been used to mediate NBS bromination, promoting selective mono-ortho-bromination in para-substituted phenols, a principle that can be adapted to achieve high selectivity in related systems. mdpi.com
Table 1: Comparison of Bromination Conditions for Activated Aromatic Ethers
| Brominating Agent | Catalyst/Solvent | Typical Regioselectivity | Reference(s) |
| Br₂ | Dichloromethane | Good para-selectivity, risk of di-bromination | nih.gov |
| NBS | Acetonitrile | High para-selectivity | nih.gov |
| Br₂ | Zeolite (e.g., HY) | Excellent para-selectivity | google.comresearchgate.net |
| NBS | p-TsOH / Methanol | High selectivity for mono-bromination | mdpi.com |
Synthesis via Etherification Reactions of Halogenated Precursors
An alternative and often more direct route to a specific isomer of bromophenoxymethylbenzene is through an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.com This method involves reacting an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. To synthesize para-bromophenoxymethylbenzene, for example, one would react the sodium or potassium salt of para-bromophenol with benzyl bromide.
Reaction Scheme: p-Br-C₆H₄-O⁻Na⁺ + Ph-CH₂-Br → p-Br-C₆H₄-O-CH₂-Ph + NaBr
This approach offers excellent control over the bromine atom's position on the phenyl ring, as the regiochemistry is predetermined by the choice of the starting bromophenol. The reaction between an alkoxide and benzyl bromide, a primary halide without beta-hydrogens, proceeds cleanly via an Sₙ2 pathway with minimal risk of competing elimination reactions. youtube.com This method is frequently used for preparing benzyl ethers from various alcohols and phenols. ias.ac.in
Grignard Reagent Formation: Magnesium Insertion
Once the bromophenoxymethylbenzene precursor is obtained, the core of the synthesis is the formation of the Grignard reagent itself. This is achieved through the reaction of the aryl bromide with magnesium metal in an anhydrous ethereal solvent. acs.org
Direct Oxidative Addition of Magnesium Metal to Aryl Bromides
The formation of an aryl Grignard reagent involves the oxidative addition of magnesium metal into the carbon-bromine bond of the aryl bromide. The mechanism of this reaction, particularly for aryl halides, is understood to occur on the surface of the magnesium metal and is widely believed to proceed via a single-electron transfer (SET) process. alfa-chemistry.comquora.com
Mechanism Steps:
Single-Electron Transfer (SET) : An electron is transferred from the magnesium metal surface to the antibonding orbital of the aryl bromide's carbon-bromine bond, forming a radical anion. quora.com
Dissociation : The radical anion is unstable and rapidly dissociates into an aryl radical and a bromide anion.
Recombination : The highly reactive aryl radical then recombines at the magnesium surface with a magnesium radical cation (Mg•⁺) to form the organomagnesium species.
Kinetic studies on the reaction of substituted aryl bromides with magnesium have provided evidence supporting this radical mechanism. acs.orgharvard.eduacs.org
A significant practical challenge in Grignard reagent synthesis is the initiation of the reaction. Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which is unreactive towards the organic halide. stackexchange.com This layer must be breached to expose the fresh, reactive metal surface.
Several activation protocols are commonly employed:
Mechanical Activation : Physically crushing or vigorously stirring the magnesium turnings in situ can break the oxide layer and expose fresh surfaces. stackexchange.com
Chemical Activation : Small amounts of activating agents are often added to initiate the reaction.
Iodine (I₂) : A crystal of iodine is frequently added. It is thought to react with the magnesium surface, possibly forming magnesium iodide, which etches the MgO layer. researchgate.net
1,2-Dibromoethane (B42909) : This is a highly effective activator. It reacts with the magnesium to form ethylene (B1197577) gas and magnesium bromide. wvu.edu The formation of ethylene bubbles provides a visual confirmation that the magnesium is active, and the process leaves behind a clean, activated magnesium surface. echemi.com
Pre-formed Grignard Reagent : Adding a small amount of a previously prepared Grignard reagent can help initiate the new reaction. stackexchange.com
The reaction is often exothermic once initiated, so careful control of the addition of the aryl halide is necessary to maintain a steady reaction rate. youtube.com
The choice of solvent is critical for the successful formation and stability of Grignard reagents. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for several reasons.
Solvation and Stabilization : Grignard reagents are highly reactive and require stabilization. The lone pairs of electrons on the ether's oxygen atom act as Lewis bases, coordinating to the Lewis acidic magnesium center. wikipedia.org This solvation is crucial for stabilizing the RMgX species in solution and preventing its precipitation. Typically, two molecules of ether coordinate to the magnesium atom. wikipedia.org
The Schlenk Equilibrium : In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, between the monomeric arylmagnesium halide (ArMgX) and its dimeric forms, as well as the symmetrical species, diarylmagnesium (Ar₂Mg) and magnesium halide (MgX₂). wikipedia.orgfiveable.me 2 ArMgX ⇌ Ar₂Mg + MgX₂ The position of this equilibrium is influenced by the solvent. More strongly coordinating solvents can shift the equilibrium.
Influence on Reactivity : The solvent not only stabilizes the reagent but also influences its reactivity. THF is more polar and a better Lewis base than diethyl ether, leading to better stabilization of the magnesium cation. quora.comstackexchange.com This can make the associated carbanion more reactive. The higher boiling point of THF (66 °C vs. 34.6 °C for Et₂O) also allows for reactions to be conducted at higher temperatures, which can be necessary for less reactive aryl halides. stackexchange.com
Table 2: Comparison of Common Ethereal Solvents for Grignard Synthesis
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Key Implications for Grignard Synthesis | Reference(s) |
| Boiling Point | 34.6 °C | 66 °C | THF allows for higher reaction temperatures, useful for unreactive halides. Et₂O allows for milder reflux. | stackexchange.com |
| Coordinating Ability | Good | Excellent | THF is a stronger Lewis base, providing better stabilization and solubilization of the Grignard reagent. | quora.comstackexchange.com |
| Effect on Reactivity | Standard reactivity | Can increase the reactivity of the Grignard reagent due to better solvation of the Mg²⁺ center. | quora.com | |
| Schlenk Equilibrium | Favors RMgX species | Can shift equilibrium, influencing the nature of the reactive species in solution. | wikipedia.org |
Effects of Impurities and Anhydrous Reaction Conditions
The synthesis of any Grignard reagent is highly sensitive to the presence of protic substances and other impurities. byjus.comacs.org The carbon-magnesium bond is highly polar, rendering the carbon atom strongly nucleophilic and basic. This high reactivity necessitates the strict exclusion of water and other protic compounds during the preparation and handling of phenoxymethylphenylmagnesium bromide. quora.comdoubtnut.comlibretexts.org
Beyond water, other protic impurities can also be detrimental. Alcohols or terminal alkynes present in the starting materials or solvent will react similarly to destroy the Grignard reagent. youtube.com Furthermore, metallic impurities within the magnesium turnings can influence the rate of reaction and the formation of byproducts. rsc.org Another common impurity is the product of Wurtz coupling, where the Grignard reagent reacts with the starting aryl bromide, leading to the formation of a biphenyl (B1667301) derivative. caltech.edu
| Impurity | Source | Effect on Synthesis |
|---|---|---|
| Water (H₂O) | Atmosphere, wet glassware, impure solvents/reagents | Rapid decomposition of the Grignard reagent to form phenoxymethylbenzene. libretexts.orgyoutube.com |
| Alcohols (R-OH) | Impure solvents or starting materials | Acts as a proton source, destroying the Grignard reagent. youtube.com |
| Oxygen (O₂) | Atmosphere | Leads to oxidation products, reducing the yield of the desired reagent. acs.org |
| Metallic Impurities (e.g., Fe, Cu) | Magnesium source | Can catalyze side reactions, including homocoupling. rsc.orgacs.org |
| Unreacted Aryl Bromide | Starting material | Can lead to Wurtz-type homocoupling products. caltech.edu |
Halogen-Magnesium Exchange Reactions for Grignard Formation
An increasingly important alternative to the classical synthesis (direct insertion of magnesium into the carbon-halogen bond) is the halogen-magnesium exchange. harvard.edu This method is particularly valuable for preparing highly functionalized Grignard reagents where the functional groups might not be stable to the conditions of direct synthesis. researchgate.netclockss.org The reaction involves treating an aryl halide with a pre-formed, typically more reactive, Grignard reagent. harvard.edu
For the synthesis of phenoxymethylphenylmagnesium bromide, the corresponding phenoxymethylphenyl bromide would be treated with a reagent such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu The use of i-PrMgCl·LiCl (Turbo-Grignard) has been shown to significantly accelerate the exchange rate for aryl bromides and improve chemoselectivity, allowing the reaction to proceed under mild conditions and tolerate a wide range of functional groups, including ethers. researchgate.netclockss.org This method avoids the often-problematic initiation step of the classical method and can lead to higher yields with fewer side products, as the reaction conditions are typically more controlled and homogenous. clockss.org The exchange is an equilibrium process, driven to completion by the formation of the more stable arylmagnesium species and the more volatile isopropyl halide. harvard.edu
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Insertion | Reaction of phenoxymethylphenyl bromide with magnesium turnings in an ether solvent. ucalgary.ca | Atom economical; uses simple starting materials. | Can have a difficult initiation phase; potential for side reactions like Wurtz coupling. caltech.edu |
| Halogen-Magnesium Exchange | Reaction of phenoxymethylphenyl bromide with a pre-formed Grignard reagent like i-PrMgCl·LiCl. researchgate.netclockss.org | Fast, clean reaction under mild conditions; tolerates sensitive functional groups; avoids initiation issues. clockss.orgsigmaaldrich.com | Requires preparation or purchase of the exchange reagent; not atom economical. |
Influence of Phenoxymethyl (B101242) Substituent on Reaction Kinetics and Yield
The nature of the substituent on an aryl halide can significantly impact the kinetics and yield of Grignard reagent formation. harvard.eduacs.org The phenoxymethyl group (C₆H₅CH₂O-) possesses an ether functionality. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for Grignard synthesis because the oxygen atoms coordinate to the magnesium center, solvating and stabilizing the organomagnesium species. byjus.comnumberanalytics.com
When the ether is part of the substituent, as in phenoxymethylphenyl bromide, it can engage in intramolecular coordination or chelation with the magnesium center as the Grignard reagent is formed. This internal solvation can have several effects:
Stabilization: The chelated structure can enhance the thermodynamic stability of the resulting Grignard reagent.
Kinetics: Intramolecular assistance from the ether oxygen may accelerate the rate of formation by pre-coordinating the magnesium atom at the reaction site. Conversely, strong electron-donating groups can sometimes slow the rate of reaction with the magnesium surface. harvard.edu
Yield: By stabilizing the Grignard reagent, intramolecular coordination may suppress side reactions, such as decomposition or Wurtz coupling, potentially leading to higher isolated yields.
The presence of the flexible ether side chain is expected to favorably influence the formation and stability of phenoxymethylphenylmagnesium bromide compared to a simple, non-coordinating aryl bromide.
Reactivity and Reaction Mechanism Studies of Phenoxymethylphenylmagnesium Bromide
Nucleophilic Addition Reactions with Electrophilic Substrates
Grignard reagents, general formula R-Mg-X, are potent nucleophiles due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom. libretexts.orgopenstax.org This inherent nucleophilicity drives their characteristic addition reactions to a wide array of electrophilic substrates, most notably carbonyl compounds and epoxides. The reactivity of phenoxymethylphenylmagnesium bromide is anticipated to follow these general principles, with the phenoxymethyl (B101242) substituent potentially exerting subtle electronic and steric influences on the reaction outcomes.
Addition to Carbonyl Compounds
The addition of Grignard reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis, leading to the formation of alcohols upon acidic workup. libretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.
The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. libretexts.orglibretexts.org For phenoxymethylphenylmagnesium bromide, the addition to an aldehyde would result in a secondary alcohol bearing a phenoxymethylphenyl group and the substituent from the aldehyde. Similarly, addition to a ketone would furnish a tertiary alcohol.
The general mechanism involves the attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent protonation in an acidic workup step yields the final alcohol product. masterorganicchemistry.com
Table 1: Illustrative Reactions of Aryl Grignard Reagents with Aldehydes and Ketones
| Grignard Reagent | Carbonyl Compound | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Benzaldehyde | Diphenylmethanol | ~85 | rsc.org |
| p-Tolylmagnesium bromide | Benzophenone | (4-Methylphenyl)diphenylmethanol | High | wisc.edu |
| 4-Methoxyphenylmagnesium bromide | Cyclohexanone | 1-(4-Methoxyphenyl)cyclohexan-1-ol | Good | openstax.org |
The reaction of Grignard reagents with esters is more complex than with aldehydes or ketones. It typically involves a sequential two-step addition process. openstax.orgmasterorganicchemistry.com The initial nucleophilic addition to the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group to form a ketone. This newly formed ketone is generally more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup. udel.edustackexchange.com Consequently, it is challenging to stop the reaction at the ketone stage.
Controlling this over-addition is a significant synthetic challenge. One common strategy is to perform the reaction at very low temperatures (e.g., -78 °C), which can sometimes allow for the isolation of the ketone, as the rate of the second addition is significantly reduced. dtu.dkresearchgate.netcmu.edu
Table 2: Reactions of Aryl Grignard Reagents with Esters
| Grignard Reagent | Ester | Conditions | Product (after workup) | Yield (%) | Reference |
| Phenylmagnesium bromide | Methyl benzoate | THF, reflux | Triphenylmethanol | High | udel.edu |
| Phenylmagnesium chloride | Ethyl 3-phenylpropanoate | 0 °C to 23 °C, 14 h | 1,1,5-Triphenylpentan-1-ol | 95 | acs.org |
| Fluorophenylmagnesium bromide | Phthalide | -40 °C | Mono-addition ketone | Good | dtu.dk |
In molecules containing multiple electrophilic sites, the chemoselectivity of a Grignard reagent is of paramount importance. Generally, aldehydes are more reactive towards Grignard reagents than ketones, which are in turn more reactive than esters. This reactivity hierarchy allows for selective reactions in some cases. For instance, in a molecule containing both a ketone and an ester functionality, the Grignard reagent would preferentially attack the ketone. reddit.com
However, achieving high chemoselectivity can be challenging and often depends on the specific substrate and reaction conditions. For example, in the case of a keto-ester, while the ketone is intrinsically more reactive, a mixture of products can still be obtained. The presence of bulky substituents near a reactive site can sterically hinder the approach of the Grignard reagent, potentially altering the expected chemoselectivity.
Ring-Opening Reactions of Cyclic Ethers, including Epoxides and Oxetanes
Grignard reagents are capable of opening strained cyclic ethers like epoxides in an S_N2-type reaction. researchgate.netlibretexts.org This reaction provides a valuable route to alcohols with a two-carbon extension of the original Grignard reagent's carbon chain when reacting with ethylene (B1197577) oxide.
The ring-opening of unsymmetrical epoxides with Grignard reagents generally proceeds with high regioselectivity. The nucleophilic attack typically occurs at the less sterically hindered carbon atom of the epoxide ring. libretexts.orgchemistrysteps.com This is a hallmark of an S_N2 mechanism, where steric accessibility is a key determining factor.
From a stereochemical perspective, the reaction is stereospecific and proceeds with inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.comresearchgate.net This is another characteristic feature of an S_N2 reaction, where the nucleophile attacks from the side opposite to the leaving group (the epoxide oxygen).
For example, the reaction of phenoxymethylphenylmagnesium bromide with (R)-propylene oxide would be expected to attack the less substituted carbon, leading to the formation of a secondary alcohol with an inverted stereocenter.
Table 3: Regio- and Stereoselective Ring-Opening of Epoxides with Aryl Grignard Reagents
| Grignard Reagent | Epoxide | Conditions | Major Product | Regioselectivity (attack at less substituted carbon) | Stereochemistry | Reference |
| Phenylmagnesium bromide | Propylene oxide | THF | 1-Phenyl-2-propanol | High | Inversion | nih.gov |
| Allylmagnesium chloride | 1-Aryl-1,2-epoxycyclohexane | THF, 0 °C to RT | 2-Allyl-1-arylcyclohexan-1-ol | High | Inversion | nih.gov |
| Phenylmagnesium bromide | Styrene oxide | THF | 1,2-Diphenylethanol | Moderate | Inversion | nih.gov |
Reactions with Nitriles and Imines: Formation of Ketones and Amines
The reaction of Grignard reagents with nitriles provides a reliable route to ketones following a two-step process. Phenoxymethylphenylmagnesium bromide adds across the carbon-nitrogen triple bond of a nitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition forms an intermediate imine salt (a magnesium salt of an imine anion), which is stable until workup. masterorganicchemistry.com Subsequent hydrolysis of this intermediate with aqueous acid breaks down the imine to yield a ketone. masterorganicchemistry.com
The general mechanism is as follows:
Nucleophilic Addition: The phenoxymethylphenyl group attacks the nitrile carbon, and the pi-electrons of the triple bond shift to the nitrogen atom, forming a magnesium salt of the imine.
Hydrolysis: Addition of aqueous acid (e.g., H₃O⁺) protonates the nitrogen, leading to the formation of an iminium ion. Water then attacks the carbon of the iminium ion. After a series of proton transfers and the elimination of ammonia, the final ketone product is formed. masterorganicchemistry.com
Similarly, phenoxymethylphenylmagnesium bromide can react with imines. The nucleophilic addition of the Grignard reagent to the carbon atom of the C=N double bond of an imine results in the formation of a magnesium amide salt. Subsequent hydrolysis of this salt yields a secondary amine. For the synthesis of amines from ketones, a process known as reductive amination is often employed, where an imine is formed and then reduced in situ. libretexts.orgnih.gov
Table 1: Representative Reactions with Nitriles and Imines This table illustrates the general reaction pattern. Specific yields for phenoxymethylphenylmagnesium bromide may vary.
| Reactant | Reagent | Intermediate | Final Product (after hydrolysis) | Product Class |
| Acetonitrile | Phenoxymethylphenylmagnesium bromide | Imine Salt | 1-(Phenoxymethylphenyl)ethan-1-one | Ketone |
| Benzonitrile | Phenoxymethylphenylmagnesium bromide | Imine Salt | (Phenoxymethylphenyl)(phenyl)methanone | Ketone |
| N-Benzylidenemethanamine | Phenoxymethylphenylmagnesium bromide | Magnesium Amide Salt | 1-(Phenoxymethylphenyl)-1-phenyl-N-methylmethanamine | Secondary Amine |
Carboxylation with Carbon Dioxide: Synthesis of Carboxylic Acids
The carboxylation of Grignard reagents with carbon dioxide is a classic and fundamental method for synthesizing carboxylic acids, effectively adding a single carbon atom in the form of a carboxyl group. libretexts.org When phenoxymethylphenylmagnesium bromide is exposed to carbon dioxide (either as a gas or in solid form as "dry ice"), the nucleophilic phenoxymethylphenyl group attacks the electrophilic carbon atom of the CO₂ molecule. quora.com
Reaction Scheme:
C₆H₅OCH₂C₆H₄MgBr + CO₂ → C₆H₅OCH₂C₆H₄CO₂MgBr
C₆H₅OCH₂C₆H₄CO₂MgBr + H₃O⁺ → C₆H₅OCH₂C₆H₄COOH + Mg(OH)Br quora.com
This method is highly effective for converting aryl halides into their corresponding carboxylic acids. libretexts.org
Protonolysis Reactions: Reactivity as a Strong Brønsted Base
Grignard reagents are not only potent nucleophiles but also exceptionally strong Brønsted bases. The carbon-magnesium bond is highly polarized, making the organic moiety strongly basic, capable of deprotonating a wide range of even weakly acidic protons. Phenoxymethylphenylmagnesium bromide will react readily with any protic substance, a process known as protonolysis.
Common protic sources include water, alcohols, phenols, carboxylic acids, and even terminal alkynes. mnstate.edu In these reactions, the Grignard reagent abstracts a proton, leading to the formation of the corresponding hydrocarbon (phenoxymethylbenzene) and a magnesium salt. This reactivity necessitates the use of anhydrous (dry) solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), during the preparation and reaction of Grignard reagents. While often an undesirable side reaction that consumes the reagent, protonolysis can be used intentionally to introduce deuterium (B1214612) by quenching the reagent with heavy water (D₂O).
Transmetalation Reactions for Synthesis of Other Organometallic Species
Transmetalation involves the transfer of an organic ligand from one metal to another. Phenoxymethylphenylmagnesium bromide can serve as a precursor for creating other organometallic compounds by reacting it with a halide or salt of a different, more electronegative element. This is a common strategy to generate organometallic reagents with different reactivity profiles.
Organosilicon Compounds: The synthesis of organosilicon compounds can be achieved by reacting phenoxymethylphenylmagnesium bromide with a silicon halide, such as silicon tetrachloride (SiCl₄) or a chlorosilane (e.g., R₃SiCl). The nucleophilic phenoxymethylphenyl group displaces one or more chloride ions from the silicon center, forming a new silicon-carbon bond. unt.eduresearchgate.net The number of organic groups transferred to the silicon atom can often be controlled by the stoichiometry of the reactants. This method is a cornerstone in organosilicon chemistry. researchgate.netresearchgate.net
Organophosphorus Compounds: In a similar fashion, phenoxymethylphenylmagnesium bromide can be used to synthesize organophosphorus compounds. Reaction with phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) or phenylphosphonic dichloride (PhPOCl₂) leads to the formation of phosphines or phosphine (B1218219) oxides after workup. researchgate.netfrontiersin.org The phenoxymethylphenyl group substitutes the halide on the phosphorus atom, creating a P-C bond. These reactions are crucial for producing various phosphorus-containing ligands and compounds used in catalysis and materials science. frontiersin.orgunibo.it
Table 2: Representative Transmetalation Reactions This table illustrates the general reaction pattern. The final product structure depends on the stoichiometry and the specific halide used.
| Reagent | Product Class | Example Product (Illustrative) |
| Trichlorosilane (HSiCl₃) | Organosilicon | (Phenoxymethylphenyl)silane (after reduction) |
| Phenylphosphonic dichloride (C₆H₅POCl₂) | Organophosphorus | (Phenoxymethylphenyl)phenylphosphine oxide |
| Phosphorus trichloride (PCl₃) | Organophosphorus | Tris(phenoxymethylphenyl)phosphine |
Single Electron Transfer (SET) Mechanisms in Grignard Reactivity
While many Grignard reactions are described by a polar, two-electron (nucleophilic attack) mechanism, a body of evidence suggests that some reactions proceed via a single electron transfer (SET) pathway. youtube.com In an SET mechanism, the Grignard reagent first donates a single electron to the substrate, forming a radical anion from the substrate and a radical cation from the Grignard reagent, which quickly fragments into a radical and a magnesium salt. These radical intermediates then combine to form the final product. researchgate.net
The reaction of Grignard reagents with nitroarenes is a classic example where the SET mechanism is believed to be operative. rsc.org Instead of a simple nucleophilic attack on the nitro group, the Grignard reagent transfers an electron to the nitroarene, which is a potent radical acceptor. This forms a nitroarene radical anion.
Studies on the reaction of various Grignard reagents with nitronaphthalene systems have provided clear evidence for an SET process. rsc.org The mechanism involves the transfer of an electron from the Grignard reagent to the nitroarene. This is followed by the collapse of the resulting radical pair within the solvent cage (geminate combination) or, to a lesser extent, outside of it (non-geminate combination) to form addition products. rsc.org The established reactivity order for different Grignard reagents in these reactions supports the SET mechanism over a simple polar pathway. rsc.org This pathway highlights the reducing ability of Grignard reagents in addition to their nucleophilic character.
Stereochemical Control and Diastereoselectivity in Reactions Involving Phenoxymethylphenylmagnesium Bromide
Chelation-Controlled Additions to Chiral Carbonyl Compounds
In nucleophilic additions to chiral aldehydes and ketones bearing a Lewis basic heteroatom (such as oxygen or nitrogen) at the α- or β-position, the stereochemical course can often be governed by chelation. acs.orgresearchgate.net This phenomenon arises when the magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the adjacent heteroatom, forming a rigid, cyclic transition state. This chelation constrains the conformational flexibility of the substrate, leading to a highly organized arrangement that directs the nucleophilic attack of the Grignard's carbanion from a specific face.
For a reagent like phenoxymethylphenylmagnesium bromide, the ether oxygen within the phenoxymethyl (B101242) substituent can act as an intramolecular chelating agent. In reactions with α-alkoxy carbonyl compounds, a bidentate chelate can form, involving the carbonyl oxygen, the α-alkoxy group, and the magnesium center of the Grignard reagent. nih.gov This chelation-controlled pathway often leads to a stereochemical outcome that is opposite to that predicted by non-chelating models. researchgate.net The formation of this stable, chelated intermediate dictates the trajectory of the nucleophile, resulting in high levels of diastereoselectivity. nih.gov The strength of this chelation and its influence on selectivity are dependent on the solvent and the presence of other coordinating species.
The effectiveness of chelation control is a function of the Lewis acidity of the metal center and the Lewis basicity of the coordinating groups. nih.gov In the case of Grignard reagents, the magnesium atom is sufficiently Lewis acidic to form such chelates, particularly with oxygen-containing functional groups. nih.gov Theoretical studies on related systems, such as the addition of dimethylmagnesium to α- and β-alkoxy ketones and aldehydes, have provided insight into the energetics and geometries of these chelated transition states, supporting their role in directing the stereochemical outcome. acs.org
Application of Cram's Rule and Felkin-Anh Model for Diastereoselection
In the absence of a chelating group, the diastereoselectivity of nucleophilic additions to chiral carbonyls is generally predicted by the Felkin-Anh model. uwindsor.cawikipedia.org This model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching past the smallest substituent. uwindsor.cayoutube.com
However, when a chelating group is present on either the substrate or the nucleophile, such as the phenoxymethyl group in phenoxymethylphenylmagnesium bromide, the Felkin-Anh model may no longer be the primary predictor of the stereochemical outcome. Instead, the Cram-chelate model becomes relevant. wikipedia.orgresearchgate.net In this model, the carbonyl and the chelating group (e.g., an α-alkoxy group on the substrate) form a five- or six-membered ring with the magnesium atom of the Grignard reagent. This locks the conformation of the substrate, and the nucleophile preferentially attacks from the less sterically hindered face of the rigid chelate.
The competition between the Felkin-Anh and chelation-controlled pathways is a critical aspect of these reactions. The choice of protecting group on a chiral α-hydroxy aldehyde, for instance, can determine the dominant pathway. Bulky, non-coordinating protecting groups like silyl (B83357) ethers favor the open-chain Felkin-Anh model, while smaller, coordinating groups like benzyl (B1604629) or methyl ethers promote chelation. researchgate.netnih.gov The presence of the intramolecular ether in phenoxymethylphenylmagnesium bromide introduces an additional layer of complexity, potentially favoring chelation-controlled pathways even with substrates that might otherwise react via a Felkin-Anh mechanism.
Diastereoselective Synthesis of Complex Chiral Building Blocks
Grignard reagents are instrumental in the diastereoselective synthesis of complex chiral molecules, including β-hydroxy ketones and other valuable building blocks. nih.gov The ability to control the stereochemistry of the addition reaction allows for the construction of specific diastereomers, which is crucial in the total synthesis of natural products and pharmaceuticals.
An illustrative example of such a diastereoselective process is the addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. In this reaction, the in situ-formed alkoxide directs the addition of the Grignard reagent, leading to the syn-selective formation of α-alkyl-β-hydroxy N-sulfonyl hydrazones with high diastereoselectivity. nih.gov This strategy showcases how a resident functional group can orchestrate the stereochemical course of a Grignard addition to create a new stereocenter with a defined relationship to an existing one.
Similarly, the addition of Grignard reagents to chiral sulfinimines is another powerful method for asymmetric synthesis. The diastereoselectivity of these additions can be exceptionally high and can sometimes be reversed by the addition of other metal salts, such as indium(III) chloride, which alters the active nucleophilic species. researchgate.net
While specific applications of phenoxymethylphenylmagnesium bromide in this context are not readily found in the literature, its potential for high diastereoselectivity via chelation suggests it could be a valuable reagent for the synthesis of complex chiral building blocks. The phenoxymethyl group could serve as a powerful stereodirecting element, enabling the synthesis of highly functionalized, stereochemically defined products.
Configurational Stability of Phenoxymethyl-Substituted Grignard Reagents
The configurational stability of a chiral Grignard reagent is a critical factor, especially if the stereocenter is located at the carbon bearing the magnesium atom. Generally, secondary Grignard reagents, where the magnesium is attached to a stereogenic carbon, are configurationally unstable and can racemize at temperatures above -50 °C. rsc.orgresearchgate.net Primary Grignard reagents, on the other hand, where the magnesium-bearing carbon is a -CH2- group, are achiral at that position unless there is isotopic labeling. However, they can be part of a larger chiral molecule.
Studies on primary Grignard reagents, such as 3,3-dimethylbutylmagnesium chloride, have shown that inversion of configuration at the carbon-magnesium bond can occur, with rates that are dependent on the solvent and temperature. caltech.eduharvard.educaltech.edu The quest for configurationally stable chiral Grignard reagents has been a long-standing challenge in organic chemistry, with significant progress made in recent years through methods like sulfoxide/magnesium exchange reactions. rsc.org These stable chiral Grignard reagents serve as valuable probes for mechanistic studies, including the detection of single-electron transfer (SET) pathways. rsc.org
Advanced Synthetic Applications and Methodologies
Transition-Metal Catalyzed Cross-Coupling Reactions
Phenoxymethylphenylmagnesium bromide is a potent nucleophile for transition-metal-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Kumada, Negishi, and Other Coupling Variants for C-C Bond Formation
The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, directly utilizes Grignard reagents. organic-chemistry.orgwikipedia.org In this reaction, phenoxymethylphenylmagnesium bromide can be coupled with a variety of organic halides (aryl, vinyl, or alkyl) in the presence of a nickel or palladium catalyst. wikipedia.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered substrates or those containing sensitive functional groups. organic-chemistry.orgresearchgate.net For instance, nickel-phosphine complexes are often employed for their high reactivity and cost-effectiveness. organic-chemistry.orgresearchgate.net
The Negishi coupling offers a milder alternative to the Kumada coupling, involving the transmetalation of the Grignard reagent to an organozinc species prior to the palladium- or nickel-catalyzed coupling with an organic halide. wikipedia.orgorganic-chemistry.org This two-step, one-pot procedure often provides better functional group tolerance and is applicable to a broader range of substrates. organic-chemistry.org The use of phenoxymethylphenylmagnesium bromide in a Negishi-type reaction would first involve its reaction with a zinc halide (e.g., ZnCl₂) to form the corresponding phenoxymethylphenylzinc bromide. This organozinc reagent can then participate in palladium-catalyzed cross-coupling reactions, even with challenging substrates like sterically hindered or electron-deficient aryl bromides. nih.govnih.gov
| Coupling Reaction | Catalyst (Typical) | Coupling Partner | Key Feature |
| Kumada Coupling | Ni or Pd-phosphine complexes | Organic Halides (Ar-X, R-X) | Direct use of Grignard reagent. organic-chemistry.org |
| Negishi Coupling | Pd or Ni complexes | Organic Halides (Ar-X, R-X) | Involves an intermediate organozinc species, offering broad scope. wikipedia.orgorganic-chemistry.org |
Synthesis of Biaryl and Aryl-Alkyl Architectures with Phenoxymethyl (B101242) Linkages
A primary application of these cross-coupling reactions is the synthesis of biaryl and aryl-alkyl structures. By coupling phenoxymethylphenylmagnesium bromide with various aryl halides, complex biaryl molecules containing the phenoxymethyl ether linkage can be constructed. These motifs are prevalent in medicinal chemistry and materials science. The reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to maximize the yield of the desired biaryl product.
Similarly, the coupling with alkyl halides allows for the formation of aryl-alkyl bonds, introducing alkyl chains to the phenoxymethyl-substituted aromatic ring. This is particularly useful for building molecular complexity and tuning the physical properties of the target molecules.
Convergent and Divergent Synthesis of Complex Organic Molecules
The reactivity of phenoxymethylphenylmagnesium bromide makes it a valuable tool in both convergent and divergent synthetic strategies, which are employed for the efficient construction of complex molecules.
Utilization in Multi-Step Synthetic Sequences
In a convergent synthesis, complex fragments of a target molecule are prepared separately and then joined together in the later stages. Phenoxymethylphenylmagnesium bromide can be used to create one of these advanced fragments, which is then coupled with another in a key bond-forming step. This approach is common in the total synthesis of natural products. syrris.jp
Conversely, in a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. Phenoxymethylphenylmagnesium bromide can serve as this key starting material, and through various coupling reactions with a range of partners, a diverse set of molecules with the core phenoxymethylphenyl structure can be accessed. This methodology is particularly powerful in drug discovery for generating compound libraries for screening. manchester.ac.uk
Enabling Access to Functionalized Aromatic and Heteroaromatic Systems
The cross-coupling reactions of phenoxymethylphenylmagnesium bromide are not limited to simple aryl and alkyl halides. They can be extended to include functionalized aromatic and heteroaromatic partners. This allows for the introduction of the phenoxymethylphenyl moiety into a wide array of molecular scaffolds, including those containing nitrogen, sulfur, or oxygen heterocycles. The ability to form these bonds is critical for the synthesis of many biologically active compounds.
Process Intensification and Modern Reaction Techniques
Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and sustainable processes. aiche.org The use of phenoxymethylphenylmagnesium bromide can be integrated with process intensification strategies, such as flow chemistry. syrris.jpresearchgate.net In a flow reactor, the Grignard reagent can be generated and used in situ, minimizing the risks associated with handling larger quantities of this reactive species. syrris.jp
Flow Chemistry Approaches for Enhanced Control and Scalability
Continuous flow chemistry has emerged as a powerful tool for the synthesis of reactive intermediates like Grignard reagents. rsc.orgresearchgate.net This approach involves the continuous pumping of reagents through a reactor, offering superior control over reaction parameters compared to traditional batch processes. researchgate.net
One of the primary advantages of flow chemistry in Grignard synthesis is the ability to handle the highly exothermic nature of the reaction safely. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing dangerous temperature spikes that can occur in large-scale batch reactors. niper.gov.in This precise temperature control minimizes the formation of side products, such as Wurtz coupling products, leading to a cleaner reaction and higher selectivity for the desired Grignard reagent. researchgate.net
In a typical flow-based Grignard synthesis, a solution of the organic halide, in this case, phenoxymethylphenyl bromide, would be continuously passed through a packed bed of magnesium turnings. niper.gov.in The Grignard reagent is formed in-situ and can be immediately used in a subsequent reaction, which is particularly advantageous for unstable Grignard reagents. rsc.org This on-demand generation enhances safety by minimizing the amount of hazardous Grignard reagent present at any given time. researchgate.net
Research on the continuous flow synthesis of related Grignard reagents has demonstrated significant improvements in yield and safety. For instance, the synthesis of various Grignard reagents in flow reactors has been shown to proceed with high efficiency and reproducibility. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for a Generic Grignard Reaction
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Poor, risk of thermal runaway | Excellent, enhanced safety |
| Reaction Time | Often long, including initiation | Significantly shorter residence times |
| Scalability | Difficult and hazardous | Readily scalable by extending run time |
| Byproduct Formation | Higher potential for side reactions | Minimized due to precise control |
| Safety | Handling of large volumes of reactive material | Small reactor volume, on-demand generation |
This table presents generalized data based on established principles of flow chemistry in Grignard synthesis.
Sonochemical and Microwave-Assisted Grignard Reactions
Sonochemistry and microwave-assisted synthesis are two other advanced techniques that have been successfully applied to the formation of Grignard reagents, offering distinct advantages in terms of reaction initiation and speed.
Sonochemical Synthesis
Sonochemistry utilizes the power of ultrasound to induce chemical reactions. In the context of Grignard synthesis, ultrasound is particularly effective at initiating the reaction. rsc.orgmonash.edu The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. nih.gov This energy is capable of cleaning and activating the surface of the magnesium metal by removing the passivating magnesium oxide layer, thus facilitating the reaction with the organic halide. rsc.org
Studies on sonochemical Grignard formation have shown that this method can dramatically reduce or even eliminate the often-unpredictable induction period associated with these reactions. rsc.org This leads to more reproducible and reliable syntheses. For example, a patent for the preparation of benzylmagnesium chloride using sonochemistry highlights a significant reduction in reaction initiation time to mere seconds and an increase in yield. google.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained considerable attention for its ability to dramatically accelerate reaction rates. researchgate.netnih.gov In Grignard reactions, microwave irradiation can lead to a significant reduction in reaction times and an increase in product yields. researchgate.net The mechanism behind this acceleration is believed to involve not only rapid thermal heating but also non-thermal microwave effects, such as the generation of highly active magnesium particles through microwave-induced electrostatic discharges. rsc.org
This "microwave-induced electrostatic etching" can create a more reactive magnesium surface, thereby facilitating the insertion of magnesium into the carbon-halogen bond. rsc.org Research has shown that microwave-assisted Grignard reactions can be completed in minutes compared to hours for conventional methods, often with improved yields and fewer byproducts. tsijournals.com This technique is particularly beneficial for the synthesis of Grignard reagents from less reactive aryl halides.
Table 2: Illustrative Comparison of Conventional, Sonochemical, and Microwave-Assisted Grignard Synthesis
| Synthesis Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Hours | Well-established |
| Sonochemical | Minutes to Hours | Rapid initiation, improved reproducibility rsc.org |
| Microwave-Assisted | Minutes | Drastically reduced reaction times, higher yields researchgate.netrsc.org |
This table provides a generalized comparison based on literature for analogous Grignard syntheses.
Computational and Spectroscopic Characterization of Phenoxymethylphenylmagnesium Bromide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the in-depth analysis of Grignard reagent systems, offering real-time information on their formation, consumption, and solution-state behavior. nih.gov
In-situ NMR spectroscopy allows for the real-time tracking of chemical reactions as they occur within the NMR tube. chemrxiv.orgchemrxiv.orgresearchgate.netcardiff.ac.uk This technique is particularly advantageous for studying the formation of phenoxymethylphenylmagnesium bromide from its corresponding aryl halide and magnesium metal. By monitoring the disappearance of the starting material's signals and the concurrent appearance of new resonances corresponding to the Grignard reagent, kinetic data can be obtained. This provides a quantitative understanding of the reaction rate and the factors influencing it.
For instance, the progress of the reaction can be followed by observing the change in the chemical shifts of the aromatic protons of the phenoxymethylphenyl group as the magnesium is inserted into the carbon-bromine bond. The integration of these signals over time provides a concentration profile for both the reactant and the product. Such in-situ monitoring is crucial for optimizing reaction conditions and for detecting the presence of any side products or intermediates. chemrxiv.orgchemrxiv.orgresearchgate.netcardiff.ac.uk
Table 1: Hypothetical In-Situ ¹H NMR Data for the Formation of Phenoxymethylphenylmagnesium Bromide
| Time (minutes) | Reactant (Ar-Br) Integral | Product (Ar-MgBr) Integral | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.50 | 0.50 | 50 |
| 60 | 0.25 | 0.75 | 75 |
| 120 | 0.05 | 0.95 | 95 |
This table is illustrative and represents the type of data that can be obtained from in-situ NMR monitoring.
Grignard reagents are known to exist in a complex equilibrium in solution, often involving monomeric, dimeric, and other aggregated species, which is described by the Schlenk equilibrium. nih.govresearchgate.net NMR spectroscopy, particularly techniques like Diffusion Ordered Spectroscopy (DOSY), can be employed to probe these aggregation states. By measuring the diffusion coefficients of the different species in solution, it is possible to estimate their relative sizes and thus infer the extent of aggregation.
Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning the complex proton and carbon spectra of these species, providing detailed structural information about the phenoxymethylphenyl group and its coordination to the magnesium center. The chemical shifts, particularly of the carbons directly bonded to magnesium, are highly sensitive to the coordination environment and can provide evidence for the presence of different solvated species.
Infrared (IR) and Raman Spectroscopy for Reaction Monitoring and Structural Insights
Both Infrared (IR) and Raman spectroscopy are valuable non-destructive techniques for monitoring chemical reactions in real-time and providing structural information. americanpharmaceuticalreview.comazonano.com These vibrational spectroscopic methods can be used to follow the formation of phenoxymethylphenylmagnesium bromide by observing changes in the vibrational modes of the molecule.
The C-Br stretching frequency of the starting aryl bromide will disappear, while new bands associated with the C-Mg bond and the modified aromatic ring vibrations of the Grignard reagent will appear. Raman spectroscopy is particularly well-suited for monitoring reactions in solution, as it is less susceptible to interference from solvent absorption bands compared to IR spectroscopy. mdpi.comresearchgate.net This makes it a powerful tool for in-situ reaction monitoring of Grignard reagent formation. americanpharmaceuticalreview.commdpi.comresearchgate.net
Table 2: Characteristic Vibrational Frequencies for Monitoring Grignard Formation
| Vibrational Mode | Starting Material (Ar-Br) Frequency (cm⁻¹) | Grignard Reagent (Ar-MgBr) Frequency (cm⁻¹) | Spectroscopic Technique |
| C-Br Stretch | ~500-600 | Absent | IR, Raman |
| C-Mg Stretch | Absent | ~300-500 | Raman |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 (slight shift) | IR, Raman |
| Aromatic Ring Modes | Multiple bands | Shifted positions and intensities | IR, Raman |
Note: The exact frequencies can vary depending on the specific substitution pattern and solvent.
Mass Spectrometry (MS) Applications for Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique that can be used to identify and characterize reaction intermediates and products. nih.govresearchgate.net While direct analysis of the highly reactive Grignard reagent itself can be challenging, MS is invaluable for analyzing the products of its reactions. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used to ionize the reaction products for MS analysis.
By quenching the Grignard reaction at different time points and analyzing the resulting mixture by MS, it is possible to identify transient intermediates that may not be observable by other techniques. xml-journal.net High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of the products and intermediates with high confidence.
Theoretical Studies: Density Functional Theory (DFT) and Ab Initio Methods
Computational chemistry provides a powerful complement to experimental studies by offering detailed insights into the electronic structure, energetics, and reaction mechanisms of chemical systems. researchgate.netrsc.orgrsc.org
Density Functional Theory (DFT) and ab initio methods are widely used to model the reaction pathways of Grignard reagents. researchgate.netnd.edu These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the construction of a detailed potential energy surface for the reaction, providing a theoretical understanding of the reaction mechanism.
For the formation of phenoxymethylphenylmagnesium bromide, theoretical models can explore different mechanisms, such as radical pathways or concerted insertions of magnesium into the C-Br bond. rsc.orgrsc.org Furthermore, DFT calculations can be used to predict the spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the Grignard reagent and its aggregates, which can then be compared with experimental data to validate the computational models. researchgate.net
Table 3: Computationally Modeled Energy Profile for a Hypothetical Reaction Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Final Products | -22.5 |
This data is illustrative of the output from DFT calculations and represents the energy changes along a reaction coordinate.
Understanding Electronic Structure and Reactivity Modulations by the Phenoxymethyl (B101242) Group
Computational studies on analogous substituted Grignard reagents reveal that electron-donating groups generally increase the electron density on the carbanionic carbon, thereby enhancing its nucleophilicity. The phenoxymethyl group, with its ether linkage, can participate in resonance, donating electron density to the aromatic ring. This delocalization of electrons can subtly influence the charge distribution across the entire molecule.
Key Research Findings:
Natural Bond Orbital (NBO) Analysis: Computational NBO analysis is a powerful tool to investigate the charge distribution in molecules. In related systems, such as methoxy-substituted phenylmagnesium bromides, the methoxy group has been shown to increase the negative charge on the ipso-carbon (the carbon atom bonded to magnesium) compared to unsubstituted phenylmagnesium bromide. A similar effect can be anticipated for the phenoxymethyl group.
Frontier Molecular Orbital (FMO) Theory: The reactivity of Grignard reagents can also be understood through FMO theory. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the carbon-magnesium bond. The energy of the HOMO is a key indicator of the nucleophilicity of the Grignard reagent; a higher HOMO energy corresponds to greater reactivity. The electron-donating nature of the phenoxymethyl group is expected to raise the HOMO energy of phenoxymethylphenylmagnesium bromide relative to the unsubstituted analog.
Table 1: Calculated Properties of Substituted Phenylmagnesium Bromides Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted Grignard reagents. Specific values for phenoxymethylphenylmagnesium bromide would require dedicated computational analysis.
| Compound | C-Mg Bond Length (Å) | NBO Charge on Ipso-Carbon (e) | HOMO Energy (eV) |
|---|---|---|---|
| Phenylmagnesium Bromide | 2.135 | -0.65 | -2.5 |
| p-Methoxyphenylmagnesium Bromide | 2.138 | -0.68 | -2.3 |
| p-Phenoxymethylphenylmagnesium Bromide (Predicted) | ~2.140 | ~-0.69 | ~-2.2 |
Computational Analysis of Solvent Effects and Coordination Geometries
The structure and reactivity of Grignard reagents are profoundly influenced by solvent molecules. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used in Grignard reactions because they coordinate to the magnesium center, stabilizing the reagent and preventing aggregation. Computational studies play a crucial role in elucidating the nature of these solvent-Grignard interactions and the resulting coordination geometries.
For phenoxymethylphenylmagnesium bromide, the presence of the intramolecular ether oxygen of the phenoxymethyl group introduces the possibility of intramolecular coordination, which could compete with solvent coordination. This can lead to a more complex coordination sphere around the magnesium atom.
Key Research Findings:
Coordination Isomers: Computational models of Grignard reagents in solution often reveal the existence of various coordination isomers with different numbers of solvent molecules attached to the magnesium atom. For phenoxymethylphenylmagnesium bromide in an ethereal solvent, one could expect to find equilibria between species where the magnesium is coordinated by one or two solvent molecules, and potentially a species where the phenoxymethyl oxygen participates in intramolecular coordination.
Solvent Exchange Reactions: The energies associated with the exchange of coordinating solvent molecules can be calculated to understand the lability of the coordination sphere. These calculations can help predict the relative stability of different solvated complexes and the energy barriers for interconversion.
Influence on Reactivity: The coordination geometry around the magnesium center directly impacts the accessibility of the carbanionic carbon and thus the reactivity of the Grignard reagent. A more sterically hindered magnesium center can lead to lower reaction rates or different selectivities in reactions with electrophiles.
Table 2: Calculated Coordination Geometries and Energies for a Generic Phenylmagnesium Bromide in THF Note: This table provides a representative example of the types of data obtained from computational studies on the solvation of Grignard reagents.
| Complex | Mg-C Bond Length (Å) | Mg-O (THF) Distance (Å) | Relative Energy (kcal/mol) |
|---|---|---|---|
| PhMgBr(THF) | 2.145 | 2.05 | 5.0 |
| PhMgBr(THF)₂ | 2.150 | 2.08, 2.10 | 0.0 |
| PhMgBr(THF)₃ | 2.158 | 2.12, 2.13, 2.15 | 8.2 |
Sustainable Chemistry Principles in the Context of Phenoxymethylphenylmagnesium Bromide
Waste Reduction and Atom Economy in Grignard Synthesis and Reactions
The concept of atom economy, a central pillar of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. jocpr.com In the synthesis of phenoxymethylphenylmagnesium bromide, the primary reaction involves the insertion of magnesium into the carbon-bromine bond of a phenoxymethyl-substituted bromobenzene.
The idealized reaction is as follows:
Phenoxymethylbromobenzene + Mg → Phenoxymethylphenylmagnesium Bromide
Side Reactions: The formation of biphenyl-type impurities through Wurtz-Fittig coupling is a common side reaction in Grignard synthesis. This not only reduces the yield of the desired product but also generates unwanted byproducts that must be separated and disposed of.
Work-up Procedures: Following the reaction of the Grignard reagent with an electrophile, the reaction mixture is typically quenched with an aqueous acid solution. This step generates magnesium salts (e.g., MgBrCl, MgSO4) as byproducts, which have a low atom economy as they are considered waste. scranton.edu
Solvent Waste: The solvents used in the reaction and for extraction during the work-up contribute significantly to the waste stream.
The atom economy for reactions using phenoxymethylphenylmagnesium bromide is inherently lower. For example, in a reaction with a carbonyl compound to form an alcohol, the magnesium and bromine atoms from the Grignard reagent are ultimately converted into magnesium salts during the work-up, representing a significant portion of the initial reactant mass that is not part of the final organic product. primescholars.com
Table 1: Theoretical Atom Economy of Phenoxymethylphenylmagnesium Bromide Formation
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product |
| Phenoxymethylbromobenzene | C₁₃H₁₁BrO | 263.13 | All |
| Magnesium | Mg | 24.31 | All |
| Total | 287.44 | ||
| Product | Molecular Formula | Molecular Weight ( g/mol ) | |
| Phenoxymethylphenylmagnesium Bromide | C₁₃H₁₁BrMgO | 287.44 | |
| Atom Economy | 100% |
Note: This table represents the ideal synthesis of the Grignard reagent itself, not its subsequent reactions or the practical realities of side reactions and work-up procedures.
Development of Environmentally Benign Solvents and Reagents for Grignard Chemistry
Traditionally, Grignard reactions are conducted in anhydrous ether solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). beyondbenign.org These solvents are effective because they solvate the magnesium center, stabilizing the Grignard reagent. However, they pose significant environmental and safety concerns, including high volatility, flammability, and potential for peroxide formation.
Research into greener alternatives has identified several promising options:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like levulinic acid, 2-MeTHF is considered a more environmentally friendly alternative to THF. researchgate.net It has a higher boiling point and a lower tendency to form peroxides. Studies have shown that 2-MeTHF can be a suitable solvent for the formation of various Grignard reagents, often providing comparable or even better yields than traditional solvents. researchgate.net
Cyclopentyl methyl ether (CPME): Another greener solvent, CPME, offers advantages such as a higher boiling point, a narrower explosion range, and greater stability against peroxide formation. It has been successfully used in a range of Grignard reactions. researchgate.net
Solvent-Free and Mechanochemical Methods: The development of mechanochemistry, where mechanical force is used to initiate reactions, offers a way to significantly reduce or even eliminate the need for solvents. researchgate.net Ball milling has been shown to be effective for the preparation of Grignard reagents, minimizing solvent waste. researchgate.net
Table 2: Comparison of Solvents for Grignard Reactions
| Solvent | Source | Key Advantages | Key Disadvantages |
| Diethyl Ether | Petrochemical | Effective, well-established | Highly flammable, volatile, peroxide formation |
| Tetrahydrofuran (THF) | Petrochemical | Good solvating properties | Flammable, peroxide formation |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Renewable, higher boiling point, less peroxide formation | Higher cost |
| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, stable to peroxides | Higher cost |
Energy Efficiency in Reaction Activation and Work-up Procedures
The formation of a Grignard reagent is an exothermic process. youtube.com However, an initial energy input is often required to overcome the activation barrier and initiate the reaction, particularly if the magnesium surface is passivated by a layer of magnesium oxide. Common methods for initiation include:
Chemical Initiators: As mentioned, reagents like iodine or 1,2-dibromoethane (B42909) can be used to clean the magnesium surface and initiate the reaction, often at a lower temperature than required for purely thermal initiation. youtube.com
Electrochemical Methods: An innovative and energy-efficient approach involves the use of electrochemistry. By using a magnesium electrode, the Grignard reagent can be generated in situ. researchgate.net This method can offer higher efficiency and avoids the need for chemical initiators and the associated waste. researchgate.net
Ultrasound: Sonication can be used to activate the magnesium surface by physically disrupting the passivating layer, thereby facilitating the reaction without the need for excessive heating or chemical activators.
Energy is also consumed during the work-up phase, which may involve distillations to remove and recover solvents. Designing processes that are more streamlined and require fewer separation steps can lead to significant energy savings. For example, using a solvent with a higher boiling point might make it easier to remove more volatile impurities, but it will require more energy for its own distillation if recovery is desired. Therefore, a holistic view of the entire process is necessary to truly optimize energy efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
